Hdac6-IN-18 vs. ACY-241: Irreversible Mechanism Confers Superior Anti-Tumor Activity and Therapeutic Index
Hdac6-IN-18 demonstrates superior anti-multiple myeloma activity and an improved therapeutic index compared to the reversible HDAC6 inhibitor ACY-241 (Citarinostat) in a direct head-to-head comparison [1]. This is a direct consequence of its irreversible, covalent binding mechanism, which prolongs the duration of target inhibition [2].
| Evidence Dimension | Anti-tumor activity and therapeutic index in multiple myeloma models |
|---|---|
| Target Compound Data | Superior anti-multiple myeloma activity and improved therapeutic index. |
| Comparator Or Baseline | ACY-241 (Citarinostat), a reversible HDAC6 inhibitor in clinical trials. |
| Quantified Difference | Not numerically quantified in the abstract, but described as 'superior' and 'improved'. |
| Conditions | In vitro and in vivo multiple myeloma models as described in the primary research article [1]. |
Why This Matters
This differentiation validates Hdac6-IN-18 as the essential tool for studies where sustained HDAC6 inhibition is required to achieve a specific, enhanced biological effect.
- [1] Liu F, Liu C, Chai Q, et al. Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity. J Med Chem. 2023;66(14):10080-10091. doi:10.1021/acs.jmedchem.3c00977 View Source
- [2] Liu F, Liu C, Chai Q, et al. Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity. J Med Chem. 2023;66(14):10080-10091. doi:10.1021/acs.jmedchem.3c00977 View Source
